methyl 4-[(1S)-1-hydrazinylethyl]benzoate
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Overview
Description
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a hydrazinylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-1-hydrazinylethyl]benzoate typically involves the esterification of 4-[(1S)-1-hydrazinylethyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazinylethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-1-hydrazinylethyl]benzoate involves its interaction with specific molecular targets. The hydrazinylethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1R)-1-hydroxyethyl]benzoate
- Methyl 4-formylbenzoate
- Methyl benzoate
Uniqueness
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different stereochemistry.
Biological Activity
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its hydrazine moiety, which is known for contributing to various biological activities. The compound can be represented as follows:
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazine derivatives, including this compound. The hydrazine group is often associated with enhanced antibacterial activity against a range of pathogens.
Case Study: Antimicrobial Efficacy
In a study examining various hydrazone derivatives, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) was determined to be 31.25 µg/mL for B. cereus, indicating a promising antibacterial profile .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 31.25 | Bacillus cereus |
Other tested hydrazones | Varies | Various pathogens |
Cytotoxicity and Anticancer Activity
The potential anticancer properties of this compound have also been explored. Hydrazine derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.
Research Findings on Cytotoxicity
A study focusing on the cytotoxic effects of hydrazone compounds reported that this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were found to be in the low micromolar range, indicating effective growth inhibition .
Cell Line | IC50 (µM) |
---|---|
Breast Cancer (MCF-7) | 5.0 |
Lung Cancer (A549) | 7.5 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The hydrazine moiety may trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species Generation : This can lead to oxidative stress, further promoting cell death in malignant cells.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-[(1S)-1-hydrazinylethyl]benzoate |
InChI |
InChI=1S/C10H14N2O2/c1-7(12-11)8-3-5-9(6-4-8)10(13)14-2/h3-7,12H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
SOPHZHGGFMMQPB-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)NN |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NN |
Origin of Product |
United States |
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